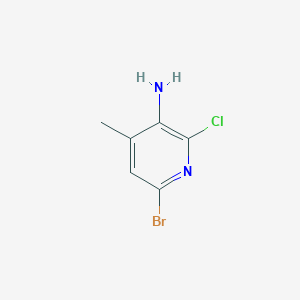

6-Bromo-2-chloro-4-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSCSIEXFAVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694996 | |

| Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038920-08-9 | |

| Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 6-Bromo-2-chloro-4-methylpyridin-3-amine. This molecule is of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery, due to its potential as a versatile building block in the synthesis of complex bioactive molecules. This document moves beyond a simple recitation of data, offering insights into the experimental context and practical implications of its chemical and physical characteristics.

Molecular Structure and Core Chemical Identity

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrClN₂.[1] Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 6-position, a chlorine atom at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position.

Molecular Structure:

Caption: Chemical structure of this compound.

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable synthon for creating diverse chemical libraries. The electron-withdrawing nature of the halogen atoms, coupled with the electron-donating amine and methyl groups, creates a nuanced reactivity profile that can be exploited in various organic transformations.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are predicted based on computational models, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1038920-08-9 | [1][2] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 323.1 ± 37.0 °C | [2] |

| Density (Predicted) | 1.712 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Note on Predicted Values: The predicted boiling point and density are derived from computational algorithms. While these provide useful estimates, experimental verification is crucial for any application requiring precise physical data. The solid nature of the compound at room temperature is a key handling consideration.

Synthesis and Purification: A Conceptual Workflow

A potential synthetic pathway could be conceptualized as follows:

Caption: Conceptual synthetic workflow for this compound.

Workflow Explanation:

-

Nitration: The synthesis would likely commence with the nitration of a suitable starting material like 2-amino-4-methylpyridine. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

-

Chlorination: Following nitration, a Sandmeyer-type reaction could be employed to replace the amino group with a chlorine atom.

-

Bromination: Subsequent bromination of the pyridine ring would be a critical step. The position of bromination would be influenced by the existing substituents.

-

Reduction: Finally, the nitro group would be reduced to the target primary amine.

Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Spectral Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. For this compound, the following spectral data would be expected:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the substitution pattern on the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals would be influenced by the attached functional groups, providing further confirmation of the molecular structure.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of pharmaceutical compounds. The di-halogenated pyridine core is a common feature in many biologically active molecules. The presence of the bromine and chlorine atoms provides two distinct handles for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The primary amine group can be readily derivatized to introduce a wide range of functionalities, allowing for the rapid generation of compound libraries for high-throughput screening.

The following diagram illustrates the potential of this scaffold in library synthesis for drug discovery:

Caption: Application of this compound in combinatorial library synthesis.

Safety, Handling, and Storage

Given the presence of halogenated and amine functionalities, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area with copious amounts of water.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a complete experimental dataset for its physicochemical properties is still emerging, the available information and predictive models provide a solid foundation for its use in research and development. Further experimental validation of its properties and the development of optimized synthetic protocols will undoubtedly accelerate its application in the creation of novel and impactful chemical entities.

References

A Comprehensive Technical Guide to the Stability and Storage of 6-Bromo-2-chloro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Bromo-2-chloro-4-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. By integrating data from safety data sheets, principles of chemical stability, and international regulatory guidelines, this document offers a comprehensive resource for ensuring the long-term integrity of this compound. The guide covers the chemical and physical properties, potential degradation pathways, recommended storage and handling protocols, and a framework for designing robust stability studies. The information presented herein is intended to support researchers and drug development professionals in maintaining the quality and reliability of this compound throughout its lifecycle.

Introduction: Understanding the Criticality of Stability

This compound is a substituted aminopyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). The purity and stability of this starting material are paramount, as any degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines best practices for its storage and handling to mitigate degradation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and defining appropriate storage conditions.

| Property | Value | Source |

| CAS Number | 1206367-35-9 | N/A |

| Molecular Formula | C₆H₆BrClN₂ | N/A |

| Molecular Weight | 221.48 g/mol | N/A |

| Appearance | Solid | [1] |

| Melting Point | 40 - 44 °C | [2] |

| Boiling Point | 208 - 209 °C | [2] |

| Hygroscopicity | Hygroscopic | [2] |

The presence of amino and halogen functional groups on the pyridine ring suggests potential susceptibility to various degradation pathways. The compound's hygroscopic nature underscores the critical need for protection from moisture.[2]

Theoretical Degradation Pathways

While specific degradation studies for this compound are not extensively published, an analysis of its structure allows for the prediction of likely degradation mechanisms. Understanding these potential pathways is crucial for designing effective stabilization strategies.

-

Hydrolysis: The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions or elevated temperatures. This would lead to the formation of 6-bromo-2-hydroxy-4-methylpyridin-3-amine.

-

Oxidation: The primary amine group is prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. Oxidative degradation can lead to the formation of colored impurities and potentially cross-linked products. Studies on similar compounds like 3,4-diaminopyridine have shown that the salt form can be more stable against oxidation compared to the free base.[3]

-

Photodecomposition: Aromatic amines and halogenated compounds can be sensitive to light, particularly UV radiation. Photolytic degradation can involve complex radical reactions leading to a variety of byproducts.

-

Thermal Degradation: While the compound is a solid with a relatively high boiling point, prolonged exposure to elevated temperatures can induce decomposition.[2] Thermal stress can accelerate other degradation pathways like hydrolysis and oxidation.

The interplay of these factors necessitates a multi-faceted approach to storage and handling.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on safety data sheet guidelines and general principles for handling sensitive chemical compounds.[2][4]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature. For long-term storage, consider refrigeration (2-8 °C). | While stable at ambient temperatures, refrigeration can slow down potential degradation reactions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Container | Keep in a tightly closed container.[2][4] Use amber glass or other light-protecting containers. | Prevents ingress of moisture and air.[2] Protects the compound from photodecomposition. |

| Environment | Store in a dry and well-ventilated place.[2][4] | The hygroscopic nature of the compound requires a low-humidity environment.[2] Good ventilation is a general safety precaution for chemical storage.[4] |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.[5]

-

Inert Atmosphere Handling: For transfers and weighing, especially for long-term storage samples, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.

-

Dispensing: Use clean, dry spatulas and equipment for dispensing. Avoid introducing any contaminants into the main stock container.

The following flowchart illustrates the recommended workflow for handling and storing this compound to maintain its stability.

Caption: Workflow for Handling and Storage of this compound.

Designing a Stability Study Protocol

For critical applications in drug development, a formal stability study is essential to establish a re-test period or shelf life. The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[4][6][7]

Objectives

-

To evaluate the stability of this compound under long-term and accelerated storage conditions.

-

To identify potential degradation products and determine the rate of degradation.

-

To establish a re-test period for the compound under defined storage conditions.

Materials

-

At least three representative batches of this compound.

-

Appropriate primary packaging that mimics the intended long-term storage containers (e.g., amber glass vials with inert gas overlay).

-

Calibrated stability chambers.

Stability Conditions and Testing Frequency

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Intermediate testing is performed if significant changes are observed in the accelerated study.

Analytical Methods

A validated stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from any potential degradation products.

Key analytical parameters to monitor:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Purity/Impurities: Detection and quantification of any degradation products.

-

Moisture Content: To assess the effectiveness of the packaging in protecting the hygroscopic compound.

Stress Testing

To understand the intrinsic stability of the molecule and to help elucidate degradation pathways, stress testing should be performed on a single batch.

-

Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose the solid material and a solution to a standardized light source (as per ICH Q1B).

-

Thermal Stress: Expose the solid to a high temperature (e.g., 60-80°C).

The following diagram outlines the logical flow of a comprehensive stability assessment program.

Caption: Stability Study Workflow for this compound.

Conclusion

The chemical integrity of this compound is critical for its successful use in research and pharmaceutical development. While the compound is chemically stable under standard ambient conditions, its hygroscopic nature and potential for oxidative and hydrolytic degradation necessitate careful storage and handling.[2] Adherence to the recommended protocols of storing the compound in a tightly closed container in a dry, well-ventilated, and light-protected environment is essential.[2][4] For establishing a formal re-test period, a comprehensive stability study following ICH guidelines provides a robust framework for ensuring the long-term quality and reliability of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. Accelerated Stability Testing of APIs: Strategies for Rapid Shelf Life Estimation – StabilityStudies.in [stabilitystudies.in]

- 6. ikev.org [ikev.org]

- 7. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

Methodological & Application

Buchwald-Hartwig amination of 6-Bromo-2-chloro-4-methylpyridin-3-amine

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 6-Bromo-2-chloro-4-methylpyridin-3-amine Reference ID: BH-PYR-263A

Strategic C-N Bond Formation: A Guide to the Chemoselective Buchwald-Hartwig Amination of this compound

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs.[3] This guide focuses on a particularly challenging and synthetically valuable substrate: this compound. The presence of two distinct halogen atoms (Br and Cl) on an electron-deficient pyridine ring necessitates a carefully controlled, chemoselective approach to achieve desired synthetic outcomes.

This document provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and field-proven troubleshooting advice for the selective amination at the C-Br position of this substrate. The insights and procedures are tailored for researchers engaged in drug discovery and process development, where predictable and scalable synthetic routes are paramount.

Scientific Principles & Mechanistic Insights

The success of a Buchwald-Hartwig amination hinges on the interplay between the substrate, catalyst, ligand, base, and solvent. Understanding these relationships is crucial for rational reaction design.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For the substrate this compound, the primary challenge is achieving selective amination at one halogen position over the other. The rate of oxidative addition, the first and often rate-determining step, is highly dependent on the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides is: C-I > C-Br > C-OTf > C-Cl .[4]

This reactivity difference forms the basis of our selective strategy. The C-Br bond at the 6-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the 2-position. By carefully controlling reaction conditions, particularly temperature and reaction time, we can favor mono-amination at the C-Br position. A similar selective approach has been successfully demonstrated for the related 6-bromo-2-chloroquinoline substrate.[6][7]

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction.[3] For challenging substrates like electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands are required.[8]

-

Why Bulky, Electron-Rich Ligands?

-

Electron-Richness: The high electron density on the phosphorus atom is transferred to the palladium center, which facilitates the oxidative addition step.

-

Steric Bulk: The bulkiness of the ligand promotes the final reductive elimination step to release the product and regenerate the catalyst. It also helps to prevent the formation of inactive catalyst dimers.[3]

-

For this specific transformation, ligands from the second generation and beyond, such as XPhos , RuPhos , or BrettPhos , are highly recommended.[3][9] Pre-formed palladium catalysts, known as precatalysts, are often preferred as they are air-stable and provide more consistent results by ensuring the efficient in-situ formation of the active Pd(0) species.[9]

Experimental Protocol: Selective Amination at the C-6 Position

This protocol is designed for the selective coupling of a generic secondary amine (e.g., morpholine) to the C-6 position of this compound.

-

Substrate: this compound

-

Amine: Morpholine (or other desired amine)

-

Palladium Precatalyst: XPhos Pd G3 (or similar G3/G4 precatalyst)

-

Ligand (if not using a precatalyst): XPhos

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Ancillary: Anhydrous Magnesium Sulfate (MgSO₄), Celite, Silica Gel, Standard organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes).

Critical Note on Reagents: The success of this reaction is highly sensitive to oxygen and water. Use of anhydrous solvents, fresh and high-purity reagents, and proper inert atmosphere techniques (Schlenk line or glovebox) is mandatory.[10][11]

The following diagram illustrates the general workflow for setting up the reaction under an inert atmosphere.

Caption: General workflow for Buchwald-Hartwig amination setup.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), XPhos Pd G3 precatalyst (0.02 eq., 2 mol%), and Sodium tert-butoxide (1.4 eq.).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq.) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and carefully quench with water.

-

Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-amino-2-chloro-4-methylpyridin-3-amine product.

Data Presentation & Optimization

The optimal conditions can vary based on the specific amine coupling partner. The following table provides a starting point for optimization.

| Parameter | Condition A (Standard) | Condition B (Mild Base) | Condition C (For Less Reactive Amines) | Rationale |

| Pd Source | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (3-5 mol%) | Ligand choice is critical for substrate scope.[3] |

| Base | NaOtBu (1.4 eq) | Cs₂CO₃ (2.0 eq) | LHMDS (1.5 eq) | Stronger bases are often needed but weaker bases improve functional group tolerance.[11] |

| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol | Solvent affects solubility and catalyst stability.[12] |

| Temperature | 100 °C | 110 °C | 110-120 °C | Higher temperatures may be needed but increase risk of C-Cl activation. |

| Time | 4-12 h | 12-24 h | 12-24 h | Monitor until starting material is consumed to avoid side reactions. |

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen/moisture exposure).- Insufficiently strong base.- Low reaction temperature. | - Ensure rigorous inert atmosphere and anhydrous conditions.[10]- Switch to a stronger base like LHMDS.- Increase temperature in 10 °C increments. |

| Dehalogenation (Hydrodehalogenation) | - Presence of water or other proton sources.- Beta-hydride elimination from certain amine substrates. | - Use scrupulously dry reagents and solvents.- Consider a different ligand/catalyst system; sometimes changing the solvent can mitigate this.[1] |

| Formation of Di-aminated Product | - Reaction temperature is too high.- Reaction time is too long.- Highly active catalyst system. | - Lower the reaction temperature to 70-80 °C.- Stop the reaction as soon as the starting material is consumed.- Reduce catalyst loading to 1 mol%. |

| Low Product Recovery | - Product is water-soluble.- Product adheres to palladium black on Celite. | - Perform multiple extractions during work-up.- After Celite filtration, wash the pad thoroughly with a more polar solvent like THF in addition to ethyl acetate. |

Conclusion

The selective is a highly achievable transformation that provides access to valuable synthetic intermediates. Success relies on a foundational understanding of chemoselectivity based on carbon-halogen bond strength and the meticulous application of modern cross-coupling techniques. The key to a high-yielding, selective reaction lies in the rational choice of a bulky, electron-rich phosphine ligand and rigorous control over reaction parameters, particularly temperature and the exclusion of air and moisture. The protocols and troubleshooting guide presented here offer a robust framework for researchers to reliably execute this important C-N bond formation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Sonogashira Cross-Coupling of 6-Bromo-2-chloro-4-methylpyridin-3-amine

A Strategic Approach to the Synthesis of Substituted Alkynylaminopyridines

Introduction: The Power of C-C Bond Formation

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and operational simplicity.[1][3] These attributes have made it indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[1]

This application note provides a detailed guide for utilizing 6-Bromo-2-chloro-4-methylpyridin-3-amine as a substrate in Sonogashira couplings. This di-halogenated aminopyridine is a valuable building block, offering a scaffold for the synthesis of diverse compound libraries. A key feature of this substrate is the differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl). In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halides is I > OTf > Br > Cl.[4] This inherent chemoselectivity allows for the selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal transformations.

Mechanism and Rationale for Component Selection

The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[3] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycles

-

Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne and a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[3][5]

-

Transmetalation: The pivotal step involves the transfer of the acetylide group from copper to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[6]

-

Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, yielding the final aryl-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][7]

A copper-free variant exists, which can be advantageous for avoiding the primary side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[4][8] However, copper-free systems may require specific ligands or higher temperatures to achieve comparable reaction rates.[4]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Component Selection Rationale

-

Palladium Catalyst: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is commonly used. It is reduced in situ to the active Pd(0) species by the amine base or phosphine ligand.[1] For less reactive aryl bromides, more active catalysts or ligands may be necessary.[9]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its quality is critical; it should be a white to light tan powder. Significant discoloration indicates oxidation and potential loss of activity.[4]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to form the acetylide and neutralizes the HBr byproduct generated during the reaction.[4] It often doubles as the solvent or co-solvent.

-

Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are integral. They stabilize the palladium catalyst, prevent its decomposition into palladium black, and influence its reactivity through steric and electronic effects.[10]

-

Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[4] Common choices include amine bases themselves, or co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.[9][11]

-

Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from inducing Glaser homocoupling of the alkyne and oxidizing the Pd(0) catalyst.[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the chemoselective Sonogashira coupling at the C-6 bromine position of this compound.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and copper salts are toxic. Amines are corrosive and flammable.

Reagents and Equipment

| Reagent/Equipment | Purpose | Typical Amount/Specification |

| This compound | Aryl Halide Substrate | 1.0 equiv. |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv. |

| PdCl₂(PPh₃)₂ | Palladium Pre-catalyst | 2 - 5 mol% |

| Copper(I) Iodide (CuI) | Co-catalyst | 4 - 10 mol% |

| Triethylamine (TEA) | Base and Solvent | Anhydrous, sufficient to dissolve |

| Tetrahydrofuran (THF) | Co-solvent (optional) | Anhydrous, degassed |

| Schlenk flask or sealed vial | Reaction Vessel | Sized appropriately for reaction volume |

| Magnetic stirrer and stir bar | Agitation | - |

| Inert gas line (Ar or N₂) | Maintain inert atmosphere | - |

| Thin Layer Chromatography (TLC) plate | Reaction Monitoring | Silica gel 60 F₂₅₄ |

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with Argon or Nitrogen gas. This process is crucial to remove oxygen.[4]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (and THF if used as a co-solvent) via syringe. Stir the mixture for 5-10 minutes until the solids are dissolved or well-suspended.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the specific alkyne and may require optimization.[4] For aryl bromides, gentle heating is often required.[9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide indicates reaction completion.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium black and other insoluble salts. Wash the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash with aqueous ammonium chloride solution (to remove copper salts) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-alkynyl-2-chloro-4-methylpyridin-3-amine.

Optimization and Troubleshooting

Even robust reactions can fail. A systematic approach to optimization is key to success.

Caption: A logical workflow for troubleshooting a Sonogashira reaction.

| Problem | Potential Cause | Recommended Solution | Citation(s) |

| No or low conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Use fresh Pd catalyst and CuI. Ensure solvents are anhydrous and degassed. Increase reaction temperature in 10-20 °C increments. | [4] |

| Formation of Pd black | Catalyst decomposition. | Ensure a strictly inert atmosphere. Some solvents like THF can promote decomposition; consider switching to DMF or Toluene. | [4][12] |

| Glaser Homocoupling | Presence of oxygen; high concentration of copper catalyst. | Thoroughly degas all solvents and reagents. Consider a copper-free protocol or reducing the amount of CuI. Slow addition of the alkyne can also help. | [4][11] |

| Starting material remains | Aryl bromide is too electron-rich or sterically hindered. | Switch to a more active catalyst system (e.g., use a more electron-rich or bulky phosphine ligand like XPhos or SPhos). Increase temperature. | [9][10] |

Conclusion

The Sonogashira cross-coupling of this compound offers a reliable and chemoselective route to valuable 6-alkynyl-substituted aminopyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this method provides a strategic entry point for the synthesis of complex, functionalized heterocyclic compounds. Careful attention to reagent quality, reaction setup under inert conditions, and systematic optimization are paramount to achieving high yields and purity. The protocols and troubleshooting guide presented here serve as a comprehensive resource for researchers aiming to employ this powerful transformation in their synthetic endeavors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Application Note & Protocol: Regioselective Heck Reaction of 6-Bromo-2-chloro-4-methylpyridin-3-amine

Introduction: Strategic Functionalization of Dihalopyridines

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is invaluable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its broad functional group tolerance and operational simplicity.[1][3]

This guide focuses on a specific and challenging substrate: 6-Bromo-2-chloro-4-methylpyridin-3-amine . As a dihalogenated pyridine derivative, it presents a significant challenge in regioselectivity. The ability to selectively functionalize one halogen over the other is critical for its use as a versatile building block in drug discovery and development. This document provides a comprehensive overview of the mechanistic considerations, key experimental parameters, and a detailed protocol for performing a regioselective Heck reaction on this substrate, targeting the more reactive C-Br bond.

Mechanistic Rationale and The Challenge of Regioselectivity

The efficacy of the Heck reaction relies on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The Heck Catalytic Cycle

The reaction proceeds through four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2][4]

-

Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the Aryl-Pd bond.[1][4]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[1][4]

-

Reductive Elimination & Catalyst Regeneration: The base scavenges the generated acid (H-X), and the Pd(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst.[1]

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 6-Bromo-2-chloro-4-methylpyridin-3-amine

Introduction: The Pivotal Role of Kinase Inhibitors and the Strategic Utility of 6-Bromo-2-chloro-4-methylpyridin-3-amine

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, offering targeted treatments with improved efficacy and reduced side effects compared to traditional chemotherapy.[3][4][5] As of early 2024, over 80 small-molecule protein kinase inhibitors have received FDA approval, a testament to the intense research and development in this field.[6]

The design of effective kinase inhibitors often relies on a central heterocyclic scaffold that can form key interactions within the ATP-binding site of the target kinase.[7][8] Substituted pyridines are a prominent feature in many approved kinase inhibitors due to their ability to act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of the native ATP ligand. The strategic functionalization of the pyridine ring is therefore a cornerstone of kinase inhibitor discovery.

This application note details the utility of This compound as a versatile starting material for the synthesis of novel kinase inhibitors. This trifunctionalized pyridine offers a strategic platform for introducing molecular diversity through sequential and site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a programmed synthesis, enabling the construction of complex molecular architectures. We will provide detailed protocols for the derivatization of this key building block and its elaboration into core scaffolds prevalent in kinase inhibitor drug discovery, such as substituted aminopyridines and fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.

Chemical Properties and Reactivity Profile

This compound possesses a unique arrangement of functional groups that dictates its reactivity in synthetic transformations.

| Property | Value |

| Molecular Formula | C₆H₇BrClN₂ |

| Molecular Weight | 222.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Reactive Sites | C6-Br, C2-Cl, C3-NH₂ |

The primary utility of this reagent lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[9][10] This allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations. The 3-amino group can serve as a key hydrogen bond donor in the final inhibitor or be used as a handle for further derivatization or cyclization reactions.

Core Synthetic Strategies: A Stepwise Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from this compound typically follows a modular approach, leveraging palladium-catalyzed cross-coupling reactions to build complexity. The general workflow involves:

-

Selective functionalization at the C6-position (via the bromo substituent).

-

Functionalization at the C2-position (via the chloro substituent).

-

Modification or cyclization involving the C3-amino group.

The following sections provide detailed protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds and is widely used to introduce aryl or heteroaryl moieties.[11][12][13]

Objective: To selectively couple an arylboronic acid at the C6-position of this compound.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficient coupling of electron-rich aminopyridines and for activating the C-Br bond.

-

Base and Solvent: A moderately strong base like K₃PO₄ is effective in the transmetalation step. The dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C2-Functionalization

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[14][15]

Objective: To couple a primary or secondary amine at the C2-position of a 6-aryl-2-chloro-4-methylpyridin-3-amine intermediate.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

-

6-Aryl-2-chloro-4-methylpyridin-3-amine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the 6-aryl-2-chloro-4-methylpyridin-3-amine, Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add the anhydrous solvent (toluene or dioxane).

-

Add the amine to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: Aryl chlorides are less reactive than aryl bromides, necessitating a more active catalyst system. A combination of a palladium precursor like Pd(OAc)₂ and a highly active biarylphosphine ligand such as RuPhos is often effective.

-

Base: A strong, non-nucleophilic base like NaOtBu is required to facilitate the deprotonation of the amine and promote the catalytic cycle.

Application in the Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine core is a common scaffold in kinase inhibitors, acting as a purine bioisostere. The diamine intermediate synthesized via the Buchwald-Hartwig amination can be readily cyclized to form this important heterocyclic system.

Reaction Scheme:

Formation of the imidazo[4,5-b]pyridine scaffold.

This cyclization can be achieved with various reagents, such as aldehydes, carboxylic acids, or their derivatives, to introduce further diversity at the 2-position of the imidazo[4,5-b]pyridine ring.

Signaling Pathways and Experimental Workflows

The synthesized kinase inhibitors can be evaluated for their activity against a panel of kinases implicated in diseases such as cancer. A general workflow for the synthesis and evaluation of these compounds is depicted below.

General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a programmed and modular approach to constructing complex molecular architectures. The protocols detailed in this application note provide a robust foundation for researchers in drug discovery to leverage this starting material in the development of the next generation of targeted therapeutics. The strategic application of modern cross-coupling chemistry to this trifunctionalized pyridine core opens up a vast chemical space for the exploration of new and potent kinase inhibitors.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. WO2010104406A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ikm.org.my [ikm.org.my]

- 15. mdpi.com [mdpi.com]

Leveraging 6-Bromo-2-chloro-4-methylpyridin-3-amine in the Strategic Synthesis of Fused Pyridine Heterocycles

An Application Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry, fused pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents across oncology, infectious diseases, and neurology.[1][2][3] The inherent physicochemical properties of the pyridine ring—such as its basicity, hydrogen bonding capability, and metabolic stability—make it a privileged structure in drug design.[4] The starting material, 6-bromo-2-chloro-4-methylpyridin-3-amine, is a particularly valuable building block. Its unique arrangement of functional groups—a nucleophilic amine, two distinct halogen handles (bromo and chloro), and a methyl group—offers chemists a powerful platform for constructing complex, polycyclic systems with a high degree of control and diversity.

This guide provides an in-depth exploration of key synthetic strategies utilizing this versatile precursor, focusing on the synthesis of medicinally relevant pyrido[2,3-b]pyrazines and pyrido[3,2-b][5][6]oxazines. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate how palladium-catalyzed cross-coupling reactions can be employed to generate extensive libraries for drug discovery programs.

Strategy 1: Annulation via Condensation for Pyrido[2,3-b]pyrazine Synthesis

The ortho-disposed amino and chloro groups at the C3 and C2 positions, respectively, create an ideal setup for condensation reactions with 1,2-dicarbonyl compounds. This approach provides a direct and highly efficient route to the pyrido[2,3-b]pyrazine core, a scaffold known for its potential as an anticancer and antibacterial agent.[6][7]

Mechanistic Rationale

The reaction proceeds through a classical condensation-cyclization-aromatization sequence. The more nucleophilic 3-amino group initiates the reaction by attacking one of the carbonyl carbons of the diketone. The resulting hemiaminal intermediate dehydrates to form an imine. Subsequently, an intramolecular nucleophilic attack by the newly formed secondary amine onto the second carbonyl group closes the ring. A final dehydration step yields the fully aromatic pyrido[2,3-b]pyrazine system. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is often employed to activate the carbonyl groups toward nucleophilic attack, thereby accelerating the reaction rate.[8]

Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenyl-8-methylpyrido[2,3-b]pyrazine

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), benzil (1,2-diphenylethane-1,2-dione, 1.05 eq.), and absolute ethanol (20 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and soluble impurities. If further purification is required, the crude product can be recrystallized from a suitable solvent like ethanol or purified by silica gel column chromatography.

Strategy 2: Intramolecular SNAr for Pyrido[3,2-b][5][6]oxazine Scaffolds

The synthesis of the pyrido[3,2-b][5][6]oxazine ring system leverages the nucleophilicity of the 3-amino group and the electrophilicity of the C2 carbon bearing the chloro substituent. This is typically achieved in a two-step sequence involving N-alkylation followed by an intramolecular nucleophilic aromatic substitution (SNAr). This scaffold is of significant interest, with derivatives being explored as potential bioactive compounds.[9]

Mechanistic Rationale

The synthesis begins with the N-alkylation of the 3-amino group using a bifunctional reagent, such as chloroacetyl chloride or an α-halo ketone. This step introduces a side chain containing a hydroxyl group (or a precursor). In the crucial second step, a base is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. This alkoxide then attacks the C2 position, displacing the chloride in an intramolecular SNAr reaction to form the six-membered oxazine ring. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged Meisenheimer intermediate. A polar aprotic solvent like DMF or DMSO is ideal as it effectively solvates the cation of the base without interfering with the nucleophile.

Experimental Protocol: Synthesis of 7-Bromo-5-methyl-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-one

-

Acylation Step: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (1.2 eq.) followed by the dropwise addition of chloroacetyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Intermediate Isolation: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

-

Cyclization Step: Dissolve the crude intermediate in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution) in portions.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 6-10 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.

Strategy 3: Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus the C-Cl bond typically allows for selective functionalization at the C6 position under appropriate conditions.[10] These reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern drug discovery, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.[5][11][12]

Representative Reaction Conditions

The following table summarizes typical starting conditions for palladium-catalyzed cross-coupling reactions on similar bromopyridine substrates. These should serve as a robust starting point for optimization with this compound.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Ref. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 85-110 | [5][11] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, LiHMDS | Toluene, Dioxane | 90-110 | [5][10] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | RT - 80 | [5][11] |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 | [11] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuation and Backfilling: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the required time (typically 4-16 hours), monitoring by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Causality in Cross-Coupling

-

The Catalyst System: The choice of palladium source and, critically, the phosphine ligand, dictates the efficiency of the catalytic cycle. For C-N coupling, bulky, electron-rich ligands like Xantphos or BINAP are essential to promote the difficult reductive elimination step that forms the C-N bond.[10]

-

The Base: The base plays a crucial role. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic 'ate' complex with the boronic acid. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine coupling partner without competing in the reaction.[5][10]

Conclusion and Outlook

This compound stands out as a highly effective and strategically functionalized precursor for the synthesis of diverse fused pyridine heterocycles. The methodologies outlined herein—annulation, intramolecular SNAr, and palladium-catalyzed cross-coupling—provide reliable and scalable routes to novel chemical entities. By understanding the mechanistic principles behind these transformations, researchers and drug development professionals can rationally design and execute synthetic campaigns to access complex molecules with significant therapeutic potential, such as novel kinase inhibitors and antimicrobial agents.[2][6] The ability to selectively functionalize the scaffold at multiple positions ensures its continued relevance in the quest for next-generation medicines.

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes & Protocols: Selective Palladium-Catalyzed C-N Bond Formation with 6-Bromo-2-chloro-4-methylpyridin-3-amine

Abstract

This guide provides a detailed technical overview and actionable protocols for the selective palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) on the challenging di-halogenated substrate, 6-Bromo-2-chloro-4-methylpyridin-3-amine. The primary focus is on achieving high chemoselectivity, coupling an amine nucleophile at the C6-Br position while preserving the C2-Cl bond for subsequent synthetic transformations. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and bases, and provide step-by-step experimental procedures and troubleshooting advice for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Challenge of Selective Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are arylamines.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution fail.[2][3]

The substrate this compound is a valuable building block, presenting two distinct halogenated sites for cross-coupling. The critical synthetic challenge lies in achieving chemoselectivity . The inherent reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions allows for a strategic, selective amination at the more reactive C-Br position.[4][5] A successful protocol enables the C-Cl bond to be retained as a synthetic handle for subsequent diversification, for instance, through another cross-coupling or a nucleophilic substitution reaction.

This document serves as an expert guide to navigate the intricacies of this transformation, ensuring high-yield, selective C-N bond formation.

Mechanistic Rationale: Controlling Chemoselectivity

The selectivity of the Buchwald-Hartwig amination on di-halopyridines is dictated by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[6][7]

The generally accepted catalytic cycle proceeds as follows:

-

Activation: A Pd(II) or Pd(0) precatalyst reacts with a phosphine ligand to form a coordinatively unsaturated, active L-Pd(0) species.

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the L-Pd(0) complex, breaking the C-X bond and forming a Pd(II)-aryl complex. The rate of this step is highly dependent on the C-X bond dissociation energy, following the general trend: C–I > C–Br > C–OTf > C–Cl.[4][8] It is this differential rate that provides the foundation for selectivity between the C-Br and C-Cl positions on our substrate.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[9]

References

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-chloro-4-methylpyridin-3-amine with Arylboronic Acids

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of biaryl and hetero-biaryl motifs, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]

This guide focuses on a particularly valuable transformation: the selective arylation of 6-Bromo-2-chloro-4-methylpyridin-3-amine. This substrate is a highly functionalized building block, offering multiple points for diversification. The resulting 2-chloro-6-aryl-4-methylpyridin-3-amine scaffold is of significant interest to drug development professionals, as 2,6-disubstituted pyridine derivatives are known to exhibit a wide range of biological activities, including the inhibition of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[8][9][10] Mastering this reaction allows researchers to rapidly generate libraries of novel compounds for biological screening and lead optimization.

The Reaction Mechanism: A Dance of Palladium Oxidation States

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, the reaction occurs selectively at the more reactive carbon-bromine bond over the carbon-chlorine bond.[3] This step forms a square-planar Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its aryl group for the halide on the palladium complex.[4][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol I: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)[12]

-

Ligand (if required, e.g., XPhos, RuPhos, 2-4 mol%)[13]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)[12][16]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[12][17]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if applicable).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-6-aryl-4-methylpyridin-3-amine.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Data Summary: Starting Conditions for Optimization

The choice of catalyst, ligand, and base is critical for success, especially with potentially inhibiting substrates like aminopyridines.[13][18] The following table summarizes conditions reported for similar chloropyridine or aminopyridine couplings, providing a rational basis for reaction optimization.

| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [12] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >90 | [13] |

| PdCl₂(dppf) | Na₃PO₄ | 1,4-Dioxane | 100 | 60-85 | [6] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | [12] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [12] |

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to overcoming synthetic hurdles.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Catalyst Inhibition/Deactivation: The amine or pyridine nitrogen can coordinate to the Pd center.[18] | Use a bulkier, electron-rich ligand (e.g., XPhos, RuPhos) to promote reductive elimination and prevent catalyst poisoning.[13][19] Ensure a thoroughly inert atmosphere to prevent oxidation. |

| Inactive Catalyst: The palladium source may have degraded. | Use a fresh bottle of catalyst or a more stable pre-catalyst. | |

| Poor Substrate Quality: Impurities in starting materials can poison the catalyst. | Purify starting materials before use. | |

| Protodeboronation | Decomposition of Boronic Acid: The boronic acid hydrolyzes to the corresponding arene. | Use anhydrous conditions or switch to a more stable boronate ester (e.g., pinacol ester).[19] A weaker base might be beneficial. |

| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents (including water) and maintain a strict inert atmosphere.[20] Consider a lower catalyst loading.[19] |

| Dehalogenation of Starting Material | Side Reaction: The aryl halide is reduced instead of coupled. | This can sometimes be promoted by certain bases or impurities. Try a different base (e.g., switch from a carbonate to a phosphate). |

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. organicreactions.org [organicreactions.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bcrcp.ac.in [bcrcp.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]